9-Azabicyclo[6.2.0]decane
Overview
Description
9-Azabicyclo[620]decane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.2.0]decane typically involves the formation of a chiral lactone followed by azetidine formation. One method involves the stereoselective synthesis of a chiral lactone, which is then converted into the desired bicyclic structure through a series of reactions . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[6.2.0]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
9-Azabicyclo[6.2.0]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological systems and interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-Azabicyclo[6.2.0]decane involves its interaction with molecular targets, often through the nitrogen atom in its structure. This interaction can affect various pathways and processes within biological systems, making it a valuable compound for research and development .
Comparison with Similar Compounds
Similar Compounds
- 9-Azabicyclo[6.2.0]decan-10-one
- 9-Azabicyclo[6.2.0]dec-4-en-10-one
Uniqueness
What sets 9-Azabicyclo[6.2.0]decane apart from similar compounds is its specific bicyclic structure and the position of the nitrogen atom. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a compound of significant interest in various fields .
Properties
IUPAC Name |
9-azabicyclo[6.2.0]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9-8(5-3-1)7-10-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCFWMJXFWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the structure of 9-Azabicyclo[6.2.0]decane based on the provided research?
A1: The research focuses on the synthesis of 5,5-dimethyl-9-azabicyclo[6.2.0]decane-3,7,10-trione cyclic 3,7-bis(ethylene acetal) []. From the name, we can infer that the core structure, this compound, consists of:
Q2: Does the research provide information about the applications of this compound derivatives?
A2: The research primarily focuses on the synthetic methodology employed to obtain a specific derivative of this compound []. It does not delve into the potential applications or biological activities of this compound class. Further research would be needed to explore any potential applications in areas like pharmaceuticals or materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.